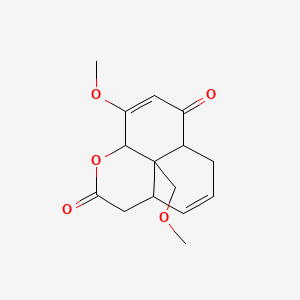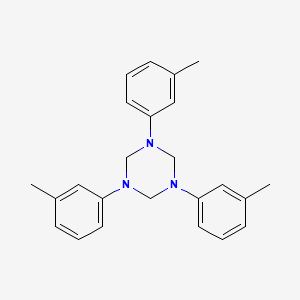
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific compound has three 3-methylphenyl groups attached to the nitrogen atoms, making it a trisubstituted derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the use of 3-methylphenylamine and formaldehyde under controlled conditions to form the desired triazine derivative. The reaction typically proceeds as follows: [ 3 \text{CH}_2\text{O} + 3 \text{H}_2\text{N-C}_6\text{H}_4\text{CH}_3 \rightarrow (\text{CH}_2\text{N-C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 1,3,5-triazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions where one or more of the 3-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with different functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine, hexahydro-1,3,5-tris(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
- 1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-
- 1,3,5-Triazine, hexahydro-1,3,5-tris(2-hydroxyethyl)-
Comparison: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is unique due to the presence of three 3-methylphenyl groups, which impart distinct chemical and physical properties compared to other triazine derivatives
Propriétés
Numéro CAS |
109423-08-7 |
|---|---|
Formule moléculaire |
C24H27N3 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
1,3,5-tris(3-methylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3/c1-19-7-4-10-22(13-19)25-16-26(23-11-5-8-20(2)14-23)18-27(17-25)24-12-6-9-21(3)15-24/h4-15H,16-18H2,1-3H3 |
Clé InChI |
ZUTNVFFVZUJAER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CN(CN(C2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


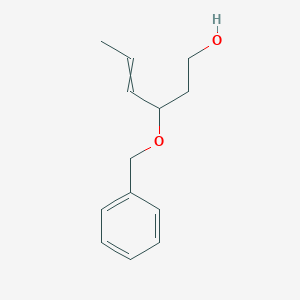

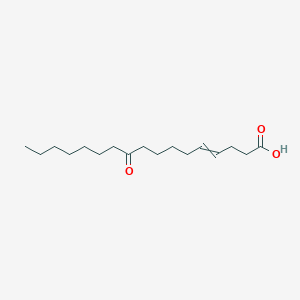

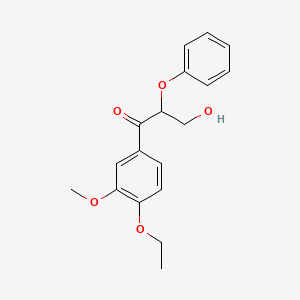

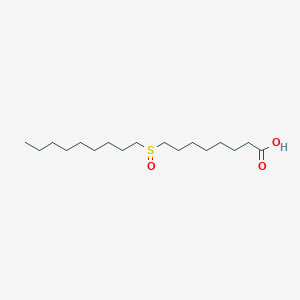

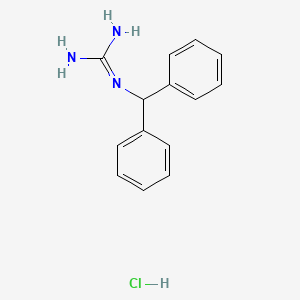
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)

![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)

